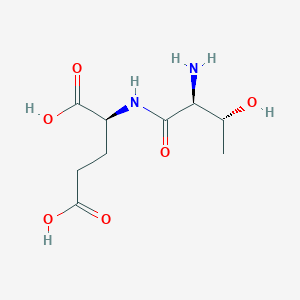

Thr-Glu

Overview

Description

Thr-Glu is a dipeptide composed of L-threonine and L-glutamic acid residues . It has a role as a metabolite and is functionally related to L-glutamic acid and L-threonine .

Synthesis Analysis

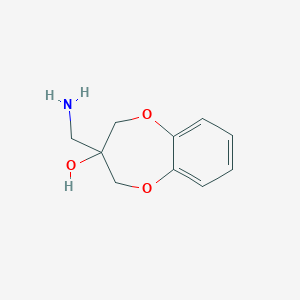

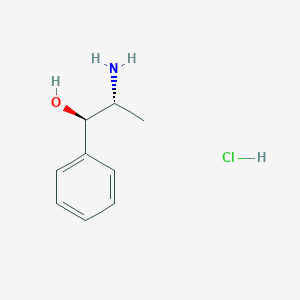

The industrial production of L-threonine (Thr) is based on direct fermentation with microorganisms such as Escherichia coli, which has the characteristics of low cost and high productivity . This study was carried out on an L-threonine over-producing strain, in terms of analyses of metabolic flux, enzyme control, and metabonomics .Molecular Structure Analysis

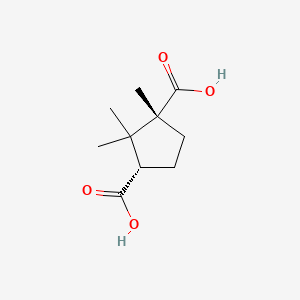

The molecular formula of this compound is C9H16N2O6 . The IUPAC name is (2 S )-2- [ [ (2 S ,3 R )-2-amino-3-hydroxybutanoyl]amino]pentanedioic acid . The molecular weight is 248.23 g/mol .Chemical Reactions Analysis

γ-Glutamylpeptides have been identified as potential biomarkers for a number of diseases including cancer, diabetes, and liver disease . A novel quantitative analytical strategy for measuring γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline, all of which have been previously reported as potential biomarkers for prostate cancer, in HeLa cells using UHPLC-MS/MS has been developed .Physical And Chemical Properties Analysis

The computed properties of this compound include a molecular weight of 248.23 g/mol, XLogP3 of -4.5, Hydrogen Bond Donor Count of 5, Hydrogen Bond Acceptor Count of 7, and Rotatable Bond Count of 7 .Scientific Research Applications

Glucocorticoids and Life-History Variation

Glucocorticoids, implicated in the regulation of parental care across many vertebrate taxa, present a complex interaction with life-history stages and environmental stresses. Studies highlight the dual role of glucocorticoids in mediating physiological and behavioral responses to stress and their function in energy balance, osmoregulation, and reproductive effort under non-stressed conditions. This duality suggests that experimental manipulations of glucocorticoids could offer insights into their varied effects on fitness and survival strategies in free-living animals, shedding light on the adaptive mechanisms that drive life-history variation (Crossin et al., 2016; Crespi et al., 2013).

Glutathione in Redox and Detoxification

Glutathione plays a pivotal role in cell biology, acting as a major antioxidant that participates in the detoxification of harmful compounds and maintenance of redox homeostasis. Its levels are indicative of cell functionality and viability, with significant concentrations found in the liver, spleen, kidney, and other tissues. The review by Pastore et al. (2003) provides an extensive analysis of glutathione's role in human health and its implications in various diseases, including cancer, neurodegenerative, and cardiovascular diseases, emphasizing the need for further exploration of its therapeutic potential (Pastore et al., 2003).

Glucosinolates and Health Benefits

Glucosinolates, a unique class of secondary plant metabolites, have gained attention for their diverse biological activities, including antifungal, antibacterial, and anticarcinogenic properties. These compounds, found in a variety of plants, particularly in the Brassicaceae family, undergo enzymatic hydrolysis to form bioactive products such as isothiocyanates, which have been linked to health benefits ranging from cancer chemoprotection to the modulation of metabolic processes. Vig et al. (2009) and Maina et al. (2020) review the beneficial bioactivities of glucosinolates, highlighting their potential in disease prevention and therapy, as well as strategies to enhance their bioactivity and bioavailability in human health (Vig et al., 2009; Maina et al., 2020).

Future Directions

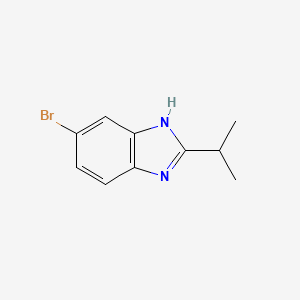

The future perspectives rely on the application of unnatural amino acids for the development of highly selective peptide linkers . This could potentially enhance the targeted delivery of multiple types of cargo, including fluorescent dyes, photosensitizers, cytotoxic drugs, antibiotics, and pro-antibodies .

Mechanism of Action

Target of Action

Thr-Glu, also known as H-Thr-Glu-OH, is a dipeptide formed from L-threonine and L-glutamic acid residues

Biochemical Pathways

This compound may participate in various biochemical pathways due to the presence of threonine and glutamic acid residues. Threonine is involved in protein synthesis and plays a role in central metabolism, transferring the amino group from a donor substrate to an acceptor . Glutamic acid is a versatile amino acid participating in the tri-carboxylic acid (TCA) cycle and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids .

properties

IUPAC Name |

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O6/c1-4(12)7(10)8(15)11-5(9(16)17)2-3-6(13)14/h4-5,7,12H,2-3,10H2,1H3,(H,11,15)(H,13,14)(H,16,17)/t4-,5+,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECPPKYKPSRKCP-ZDLURKLDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCC(=O)O)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

54532-73-9 | |

| Record name | Threonylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

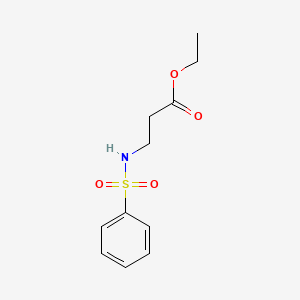

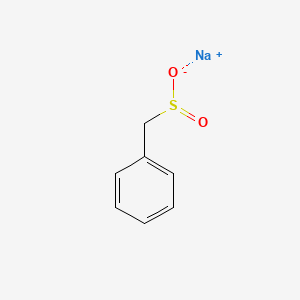

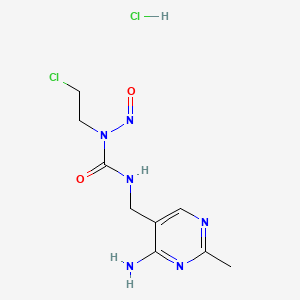

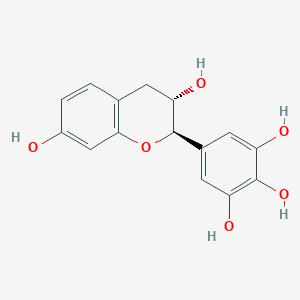

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.